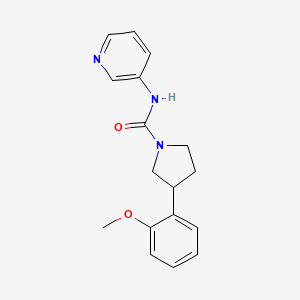![molecular formula C10H11F3N2O B7593606 (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol, also known as TFP, is a chemical compound that is widely used in scientific research. It is a pyrrolidine-based compound that has a trifluoromethyl group attached to a pyridine ring. TFP is a useful tool in various research areas, including pharmacology, biochemistry, and neuroscience.
Aplicaciones Científicas De Investigación
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a useful tool in various scientific research areas, including pharmacology, biochemistry, and neuroscience. It is commonly used as a ligand for G protein-coupled receptors (GPCRs) and has been shown to modulate the activity of several GPCRs, including dopamine receptors, adenosine receptors, and histamine receptors. (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is also used in the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
Mecanismo De Acción
The mechanism of action of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is not fully understood. However, it is known to act as a modulator of GPCR activity. (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol binds to the allosteric site of GPCRs and modulates their activity by altering the conformation of the receptor. This results in changes in downstream signaling pathways, which can lead to physiological effects.
Biochemical and Physiological Effects:
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to modulate dopamine receptor activity, which can affect reward processing and addiction. (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol has also been shown to modulate adenosine receptor activity, which can affect sleep, anxiety, and inflammation. (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a useful tool in the study of GPCRs and protein-ligand interactions. However, there are also limitations to using (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol. It is not a selective ligand and can bind to multiple receptors. This can make it difficult to interpret results and can lead to off-target effects.
Direcciones Futuras
For the use of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol include the study of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol as a potential therapeutic agent, the study of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol in the context of drug development, and the development of more selective ligands for GPCRs.
Métodos De Síntesis
The synthesis of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with (S)-proline in the presence of a coupling agent such as EDC or DCC. The reaction yields (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol as the final product. The synthesis method is relatively straightforward and can be performed on a large scale, making (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol readily available for research purposes.
Propiedades
IUPAC Name |
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-4-14-9(8)15-5-3-7(16)6-15/h1-2,4,7,16H,3,5-6H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJCKZXKGPZTR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)

![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)